molecular formula C20H15N3OS B12907930 4(3H)-Quinazolinethione, 3-(2-methoxyphenyl)-2-(4-pyridinyl)- CAS No. 61351-71-1

4(3H)-Quinazolinethione, 3-(2-methoxyphenyl)-2-(4-pyridinyl)-

Cat. No.: B12907930
CAS No.: 61351-71-1
M. Wt: 345.4 g/mol
InChI Key: VSDDJHRJQLWFKI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione typically involves multi-step organic reactions. One common method might include:

    Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, the quinazoline core can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the 2-methoxyphenyl and pyridin-4-yl groups can be achieved through nucleophilic substitution reactions.

    Thionation: The final step involves the conversion of the carbonyl group to a thione using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thione group back to a thiol or even to a hydrocarbon.

    Substitution: Various substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, hydrocarbons.

    Substitution Products: Various functionalized derivatives depending on the substituents used.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Thione-Containing Compounds: Compounds like thiourea and thioacetamide.

Uniqueness

3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione may offer unique properties due to the combination of the quinazoline core with the thione group and the specific substituents, potentially leading to novel biological activities or chemical reactivity.

Properties

CAS No.

61351-71-1

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-pyridin-4-ylquinazoline-4-thione

InChI

InChI=1S/C20H15N3OS/c1-24-18-9-5-4-8-17(18)23-19(14-10-12-21-13-11-14)22-16-7-3-2-6-15(16)20(23)25/h2-13H,1H3

InChI Key

VSDDJHRJQLWFKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4

Origin of Product

United States

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